2,4-dimethoxy-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
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Overview
Description
2,4-Dimethoxy-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups and a tetrahydropyran ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps. One common approach is the reaction of 2,4-dimethoxybenzoic acid with 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methylamine. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the amide group can produce amines.
Scientific Research Applications
2,4-Dimethoxy-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound’s methoxy and amide groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function. The tetrahydropyran ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzamide: Lacks the tetrahydropyran ring, resulting in different chemical properties.
4-Methoxyphenyl derivatives: Similar structure but may have different functional groups attached to the benzene ring.
Uniqueness
The presence of both methoxy groups and the tetrahydropyran ring in 2,4-dimethoxy-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide makes it unique compared to other similar compounds.
Properties
Molecular Formula |
C22H27NO5 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
2,4-dimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide |
InChI |
InChI=1S/C22H27NO5/c1-25-17-6-4-16(5-7-17)22(10-12-28-13-11-22)15-23-21(24)19-9-8-18(26-2)14-20(19)27-3/h4-9,14H,10-13,15H2,1-3H3,(H,23,24) |
InChI Key |
MHEVSZZOBPSRAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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